Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate

CAS No.:

Cat. No.: VC13880763

Molecular Formula: C5H7BF3KO2

Molecular Weight: 206.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7BF3KO2 |

|---|---|

| Molecular Weight | 206.01 g/mol |

| IUPAC Name | potassium;[(E)-3-ethoxy-3-oxoprop-1-enyl]-trifluoroboranuide |

| Standard InChI | InChI=1S/C5H7BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h3-4H,2H2,1H3;/q-1;+1/b4-3+; |

| Standard InChI Key | ZXDVLCSMNHAXEH-BJILWQEISA-N |

| Isomeric SMILES | [B-](/C=C/C(=O)OCC)(F)(F)F.[K+] |

| SMILES | [B-](C=CC(=O)OCC)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C=CC(=O)OCC)(F)(F)F.[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

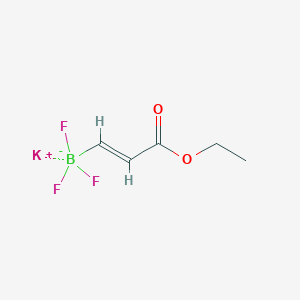

The compound features a potassium-stabilized trifluoroborate group bonded to an (E)-configured propenyl ester moiety. Its IUPAC name, potassium;[(E)-3-ethoxy-3-oxoprop-1-enyl]-trifluoroboranuide, explicitly denotes:

-

A trifluoroboranuide anion ()

-

An (E)-3-ethoxy-3-oxoprop-1-enyl substituent with a rigid trans double bond

-

A potassium counterion for charge balance.

The planar geometry of the boron center and conjugation between the vinyl and carbonyl groups enhance stability while maintaining reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 206.01 g/mol | |

| SMILES Notation | B-(F)(F)F.[K+] | |

| InChIKey | ZXDVLCSMNHAXEH-BJILWQEISA-N |

Stereochemical Considerations

The (E)-configuration at the double bond (C1-C2) imposes distinct steric and electronic effects. Computational models suggest a 1.34 Å B-C bond length and a 120° F-B-F bond angle, consistent with sp² hybridization at boron. This geometry facilitates nucleophilic attack at boron during coupling reactions.

Synthetic Applications in Organic Chemistry

Role in Suzuki-Miyaura Coupling

As a bench-stable boronate precursor, this compound undergoes transmetalation with palladium catalysts to form aryl- or alkenyl-palladium intermediates. Key advantages over boronic acids include:

-

Enhanced Stability: Resists protodeboronation under basic conditions.

-

Air/Moisture Tolerance: Enables reactions without stringent inert atmosphere requirements .

-

Chemoselectivity: The electron-withdrawing trifluoroborate group suppresses homocoupling side reactions.

A 2024 study demonstrated its efficacy in synthesizing stilbene derivatives via coupling with iodobenzenes (92–95% yields).

Beyond Cross-Coupling: Emerging Methodologies

Recent innovations exploit the compound’s dual functionality:

-

Conjugate Additions: The α,β-unsaturated ester participates in Michael additions with organocuprates.

-

Photoredox Catalysis: Under blue LED irradiation, the trifluoroborate acts as a radical precursor for C–H functionalization .

Comparative Analysis with Structural Analogues

Potassium (3-Ethoxy-3-Oxopropyl)Trifluoroborate

The saturated analogue (CAS 1023357-64-3, MW 208.028 g/mol) lacks the C1-C2 double bond, resulting in:

-

Reduced Reactivity: 3–5× slower transmetalation kinetics in Suzuki couplings .

-

Altered Solubility: Higher logP (1.787 vs. 1.2) enhances lipid membrane permeability .

Table 2: Structural and Reactivity Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume